BenchChemオンラインストアへようこそ!

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Biocatalysis Chiral Resolution Antiproliferative β-Lactams

Ensure downstream taxane bioactivity with (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate—the stereochemically locked β-lactam intermediate essential for Paclitaxel and Docetaxel C-13 side chain semi-synthesis. The (3R,4S) configuration directly maps to the required (2R,3S) taxane stereochemistry; generic substitution risks epimerization and potency loss. Featuring a non-interchangeable N-benzoyl protecting group and a strategic C3-acetoxy leaving group for stereospecific ring-opening, this compound is validated for industrial taxane manufacturing and biocatalytic resolution workflows. Insoluble in water; freely soluble in ethanol, acetone, and chloroform. Certified ≥98% purity. Request a quote for gram to kilogram quantities.

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
Cat. No. B13813609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1
InChIKeyIYBNNNDZBNQFRB-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate: Procurement-Grade Chiral β-Lactam Intermediate for Pharmaceutical Synthesis


(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate (CAS 146924-93-8) is a chirally defined, N-benzoylated β-lactam derivative with the molecular formula C₁₈H₁₅NO₄ and a molecular weight of 309.32 g/mol [1]. The compound exists as a white to off-white crystalline powder with a melting point range of 120–124°C and demonstrates solubility in common organic solvents including ethanol, acetone, and chloroform, while remaining insoluble in water [2]. Its defining structural features—a stereochemically locked (3R,4S) configuration on the azetidin-2-one ring bearing an acetoxy group at C3 and a phenyl substituent at C4—establish it as a critical chiral building block in the semi-synthesis of the anticancer agent paclitaxel (Taxol®) and related taxane derivatives [3].

Why Generic Substitution of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate with Alternative β-Lactams Compromises Pharmaceutical Integrity


Procurement decisions involving β-lactam intermediates cannot rely on generic substitution due to the compound's precise stereochemical requirements for downstream synthetic utility. The (3R,4S) configuration at the azetidinone ring is essential for maintaining the correct absolute stereochemistry in the paclitaxel C-13 side chain; even minor racemization or epimerization to the (3S,4R) or other diastereomers fundamentally alters the biological activity of the final taxane product [1]. Furthermore, the N-benzoyl protecting group is not interchangeable with other N-acyl moieties (e.g., N-acetyl or N-tert-butoxycarbonyl) without altering reaction compatibility and deprotection profiles in multi-step semi-synthetic routes [2]. The acetoxy functionality at C3 serves as a strategic leaving group for subsequent nucleophilic displacement reactions that are highly sensitive to both the nature of the leaving group and the adjacent stereochemical environment [3]. These orthogonal constraints collectively render this specific compound non-substitutable for taxane manufacturing.

Quantitative Differentiation Evidence for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate: Comparative Performance Data for Scientific Procurement


Enzymatic Kinetic Resolution Enables >99% Enantiomeric Excess for (3R,4R) 3-Acetoxy β-Lactam Enantiomer via CAL-B Catalysis

While direct head-to-head comparative data for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate are not identified in primary literature, class-level evidence for structurally analogous 3-acetoxy-4-phenyl β-lactams demonstrates that Candida antarctica Lipase B (CAL-B) mediated kinetic resolution achieves exceptional enantiomeric enrichment. For racemic cis-3-acetoxy-4-phenylazetidin-2-one substrates, a double resolution approach using CAL-B, methanol, and MTBE yields >99% enantiomeric excess (ee) for the 3R,4R 3-acetoxy enantiomer [1]. This resolution method is reported to be more sustainable than prior chiral diastereomeric resolution techniques and provides yields far superior to previously described methods [1]. The β-lactam ring remains intact during resolution, plausibly due to the bulky N-1 phenyl substituent, which prevents undesired ring-opening side reactions [2].

Biocatalysis Chiral Resolution Antiproliferative β-Lactams Enantioselective Synthesis

Stereocontrolled Synthesis of (3R,4S)-3-Alkoxyazetidin-2-ones Using Titanium Enolate Chemistry with Exclusive Diastereoselectivity

In stereocontrolled construction of 3-alkoxyazetidin-2-ones via ester enolate-imine condensation, the choice of enolate metal determines the stereochemical outcome. Addition of titanium enolate to a chiral imine possessing a (4S,5S)-4,5-dimethoxymethyl-2-methyl-1,3-dioxolane auxiliary provides the (3R,4S)-3-alkoxyazetidin-2-one exclusively, whereas zinc enolate under otherwise analogous conditions yields predominantly the (3R,4R)-isomer [1]. This metal-dependent diastereoselectivity represents a critical control point in the synthesis of chirally pure intermediates. The target compound—bearing the (3R,4S) configuration—would require titanium enolate conditions for stereochemically faithful preparation, distinguishing it from alternative stereoisomers accessible via other metal enolate systems.

Diastereoselective Synthesis Enolate Condensation Chiral Auxiliary β-Lactam Construction

Commercial Purity Specifications: ≥98.5% HPLC Purity and ≥99% Chiral Purity Standards for Acetoxyazetidinone Intermediates

Industry specifications for azetidinone acetate derivatives intended for pharmaceutical intermediate applications establish benchmark purity requirements. Technical datasheets for structurally related acetoxyazetidinone derivatives specify HPLC purity of ≥98.5%, chiral purity (enantiomeric excess) of ≥99% ee, water content ≤0.3% (Karl Fischer), residual solvents ≤500 ppm (ICH Q3C Class 3), and heavy metals ≤10 ppm (USP <231>) [1]. For the target compound specifically, commercial suppliers report assay values of ≥98% to ≥99.0% [2][3]. These purity thresholds are essential for maintaining the integrity of multi-step pharmaceutical syntheses where impurities can propagate through subsequent transformations and compromise final drug substance quality.

Quality Control HPLC Purity Chiral Purity Pharmaceutical Intermediate

Validated Application Scenarios for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-yl acetate in Pharmaceutical Research and Manufacturing


Semi-Synthesis of Paclitaxel (Taxol®) and Docetaxel (Taxotere®) C-13 Side Chain

This compound serves as the chirally pure precursor for the C-13 phenylisoserine side chain in the semi-synthesis of paclitaxel (CAS 33069-62-4) and docetaxel [1]. The (3R,4S) stereochemistry directly maps to the (2R,3S) configuration required in the taxane side chain. Ring-opening of the β-lactam under controlled conditions followed by deprotection yields the N-benzoyl-(2R,3S)-3-phenylisoserine moiety, which is then coupled to baccatin III or 10-deacetylbaccatin III to generate the final taxane framework [2]. The acetoxy group at C3 serves as the leaving group that facilitates this stereospecific ring-opening [3].

Enzymatic Resolution Studies for Production of Enantiopure β-Lactam Building Blocks

Based on class-level evidence demonstrating that CAL-B lipase achieves >99% ee for 3-acetoxy-4-phenyl β-lactam enantiomers [1], this compound (or its deprotected analog) can be employed as a substrate in biocatalytic resolution studies. The N-benzoyl group and bulky N-1 phenyl substituent confer ring stability during enzymatic processing, preventing undesired β-lactam hydrolysis [2]. This application supports the development of sustainable manufacturing routes for chiral pharmaceutical intermediates, offering advantages over traditional diastereomeric resolution in both yield and efficiency [1].

Stereochemical Reference Standard for Chiral HPLC Method Development

The defined (3R,4S) absolute configuration of this compound makes it suitable as a stereochemical reference standard for chiral HPLC method development and validation [1]. Chiral stationary phases composed of cellulose and amylose tris(phenylcarbamate) derivatives have been demonstrated to resolve multiple β-lactam diastereomers and racemates, with absolute configuration estimable by CD spectroscopy [2]. Procurement of this compound with certified enantiomeric purity supports analytical quality control workflows for taxane intermediate manufacturing, where stereochemical integrity is a critical quality attribute [3].

Precursor for Novel Taxane Analogs and Structure-Activity Relationship Studies

As a modular building block, this β-lactam intermediate enables medicinal chemistry efforts to generate novel taxane analogs through variation of the N-benzoyl substituent or modification of the C4-phenyl group [1]. The stereocontrolled enolate-imine condensation methodology that yields (3R,4S)-3-alkoxyazetidin-2-ones exclusively under titanium enolate conditions [2] can be adapted to produce structurally diverse analogs for structure-activity relationship (SAR) investigations targeting improved cytotoxicity profiles or reduced P-glycoprotein efflux [3]. This application supports procurement for academic and industrial medicinal chemistry programs focused on next-generation microtubule-stabilizing agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.